Product packaging for (6Z)-3,7-dimethylnona-1,6-dien-3-ol(Cat. No.:CAS No. 54592-32-4)

(6Z)-3,7-dimethylnona-1,6-dien-3-ol

Cat. No.: B12764531
CAS No.: 54592-32-4
M. Wt: 168.28 g/mol
InChI Key: KRLBLPBPZSSIGH-NTMALXAHSA-N
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Description

(6Z)-3,7-dimethylnona-1,6-dien-3-ol (CAS 54592-32-4) is a high-purity terpene alcohol of significant interest in industrial and analytical research. With a molecular formula of C11H20O and a molecular weight of 168.276 g/mol , this compound serves as a valuable reference standard and chemical intermediate. Its defined structure, featuring a Z-configured double bond at the 6-position, is critical for studying structure-activity relationships in fragrance chemistry . Researchers utilize this compound to investigate the olfactory nuances imparted by specific stereochemistry, as such terpene alcohols are known to contribute fresh, citrus-like, and woody scent profiles with potential floral and herbal notes to fragrance compositions . The compound's physical characteristics are consistent with a liquid that is colorless to pale yellow . It is essential in the synthesis of more complex aroma chemicals and in the development of analytical methods for quality control in the flavor and fragrance industry. Proper storage in a tightly closed container in a cool, dry place, protected from light, is required to ensure its stability. This chemical is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) and note that, like many fragrance chemicals, similar compounds can cause skin or eye irritation upon direct contact .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20O B12764531 (6Z)-3,7-dimethylnona-1,6-dien-3-ol CAS No. 54592-32-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54592-32-4

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

(6Z)-3,7-dimethylnona-1,6-dien-3-ol

InChI

InChI=1S/C11H20O/c1-5-10(3)8-7-9-11(4,12)6-2/h6,8,12H,2,5,7,9H2,1,3-4H3/b10-8-

InChI Key

KRLBLPBPZSSIGH-NTMALXAHSA-N

Isomeric SMILES

CC/C(=C\CCC(C)(C=C)O)/C

Canonical SMILES

CCC(=CCCC(C)(C=C)O)C

Origin of Product

United States

Occurrence and Biosynthetic Pathways of 6z 3,7 Dimethylnona 1,6 Dien 3 Ol

Natural Occurrence in Biological Systems

The natural presence of (6Z)-3,7-dimethylnona-1,6-dien-3-ol is not firmly established in scientific literature; however, related compounds and isomers are found across various biological kingdoms.

Presence in Plant Matrices (e.g., Raspberry Juice)

While some patent literature has pointed to the identification of a related C11 isomer, 3,7-dimethylnon-6-en-1-ol, in raspberry juice, the specific compound this compound (ethyl linalool) is not reported as a natural plant constituent. scentree.co The C10 monoterpenoid alcohol linalool (B1675412), which is structurally very similar, is, however, a major volatile compound in over 200 plant species, including those from the Lamiaceae (mint), Lauraceae (laurel, cinnamon), and Rutaceae (citrus) families. wikipedia.orgoup.com For instance, detailed studies on tree peony (Paeonia × suffruticosa) have identified linalool as a crucial flavor-related volatile, with specific linalool synthase enzymes responsible for its production. oup.com The biosynthesis of homoterpenes (terpenoids with a non-standard number of carbon atoms, such as C11 or C16) is also known in plants, often as a response to herbivory. nih.govresearchgate.net A prominent example is the C11 homoterpene (E)-4,8-dimethyl-1,3,7-nonatriene (DMNT), which is emitted by maize and lima beans after insect attacks. nih.gov

Identification in Fungal Metabolomes

There is no definitive evidence of this compound occurring naturally in fungal metabolomes. However, the potential for its biosynthesis within fungi has been demonstrated through metabolic engineering. In a study utilizing the yeast Saccharomyces cerevisiae, researchers successfully produced ethyl linalool by providing the cells with specific alcohol precursors. researchgate.net This indicates that the enzymatic machinery within the fungus, when presented with a suitable non-natural substrate, can synthesize the C11 alcohol, highlighting a latent biosynthetic capability. researchgate.net

Related Compounds in Marine Organisms (e.g., Nudibranchs)

Marine heterobranch molluscs, including nudibranchs, are known for their rich and diverse arsenal (B13267) of natural products, particularly terpenoids. nih.gov These compounds are often sequestered from their diet, such as sponges, or are products of biotransformation by the mollusc. nih.gov While this compound has not been specifically isolated from nudibranchs, these organisms are known to contain a wide variety of acyclic and cyclic monoterpenoids and other related terpene structures. nih.govbeilstein-journals.org The chemical diversity within this group suggests a complex metabolism capable of producing or modifying a range of terpene skeletons. jcu.edu.au

Table 1: Occurrence of this compound and Related Compounds

Compound NameOrganismSystem/TissueNatural or EngineeredSource(s)
This compound (Ethyl Linalool)Saccharomyces cerevisiae (Yeast)Whole cell cultureEngineered researchgate.net
Linalool (C10 analog)Paeonia × suffruticosa (Tree Peony)FlowerNatural oup.com
(E)-4,8-Dimethyl-1,3,7-nonatriene (DMNT) (C11 homoterpene)Zea mays (Maize)LeavesNatural (induced) nih.gov
Acyclic Monoterpenoids Various Nudibranch speciesWhole organismNatural nih.govbeilstein-journals.org

Proposed Biosynthetic Routes for Analogous Structures

The biosynthesis of terpenoids originates from the universal five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). d-nb.info The formation of a C11 structure like this compound requires a deviation from the standard terpene synthesis pathways.

Isoprenoid Pathway Intermediates and Elongation Mechanisms

Standard monoterpenes (C10) are formed from the head-to-tail condensation of one IPP and one DMAPP unit to create geranyl diphosphate (GPP). d-nb.info The formation of a C11 homoterpene requires an additional carbon unit. Two plausible biosynthetic routes for this elongation can be proposed based on analogous pathways:

Oxidative Degradation: Many plant homoterpenes are formed through the oxidative cleavage of larger precursors. researchgate.net For example, the C11 compound DMNT is produced from the C15 sesquiterpene precursor (E)-nerolidol. This reaction involves a terpene synthase (TPS) to form the alcohol intermediate, followed by an oxidative degradation catalyzed by a cytochrome P450 monooxygenase. nih.gov A similar pathway could hypothetically produce a C11 alcohol from a C16 precursor.

Enzymatic Methylation: An alternative route involves the direct addition of a carbon atom to a standard terpene backbone. Research has shown that sterol methyltransferase enzymes can be engineered to catalyze the selective C-methylation of linear terpenoids. researchgate.net Such an enzyme could potentially act on a C10 precursor like GPP or linalool to add the extra methyl group, forming a C11 skeleton. researchgate.net

Enzymatic Transformations of Linalool and Related Monoterpenoids

Given that this compound is also known as ethyl linalool, its biosynthesis is most directly analogous to that of linalool. scentree.cowikipedia.org In higher plants, linalool is typically formed from GPP by the action of a linalool synthase (LIS), a type of terpene synthase. wikipedia.orgoup.com

The most direct proposed biosynthetic route for ethyl linalool would involve the same enzymatic logic. This pathway would require a C11 analog of GPP, which could be termed geranyl ethyl diphosphate (GEDP). A linalool synthase or a similar promiscuous terpene synthase could then catalyze the conversion of this C11 precursor into ethyl linalool. This hypothesis is strongly supported by the successful production of ethyl linalool in engineered yeast, where the organism was supplied with precursors that would lead to the formation of the necessary C11 diphosphate intermediate, which was then presumably acted upon by the yeast's native or an introduced synthase machinery. researchgate.net

Table 2: Key Enzymes and Pathways in the Biosynthesis of Analogous Structures

Enzyme/PathwayPrecursor(s)Product(s)Organism ExampleSource(s)
Linalool Synthase (LIS) Geranyl Diphosphate (GPP)LinaloolPaeonia × suffruticosa oup.com
DMNT Biosynthesis Pathway (TPS2 and CYP92C5)Farnesyl Diphosphate (FPP)(E)-Nerolidol, then (E)-DMNTZea mays nih.gov
Engineered Sterol Methyltransferase Linear Terpenoids (e.g., C10, C15)C-methylated Terpenoids (e.g., C11, C16)N/A (Engineered Enzyme) researchgate.net
Proposed Ethyl Linalool Pathway Geranyl Ethyl Diphosphate (GEDP)This compoundSaccharomyces cerevisiae (Engineered) researchgate.net

Role of Specific Prenyltransferases in Related Terpenoid Biosynthesis

Prenyltransferases are a critical class of enzymes that catalyze the formation of prenyl pyrophosphates, which are the universal precursors to all classes of terpenoids. taylorandfrancis.comfrontiersin.org These enzymes facilitate the sequential condensation of isopentenyl pyrophosphate (IPP) with an allylic pyrophosphate substrate, such as dimethylallyl pyrophosphate (DMAPP), to build the carbon backbones of terpenoids. researchgate.netmdpi.com The type of prenyltransferase dictates the chain length of the resulting molecule, thereby channeling the biosynthesis towards specific terpenoid classes like monoterpenes (C10), sesquiterpenes (C15), and diterpenes (C20). taylorandfrancis.comfrontiersin.org

The key prenyltransferases involved in the biosynthesis of precursors for common terpenoids are:

Geranyl Pyrophosphate Synthase (GPPS): This enzyme catalyzes the condensation of one molecule of DMAPP and one molecule of IPP to form geranyl pyrophosphate (GPP), the direct C10 precursor for all monoterpenoids. frontiersin.orgnih.gov The subsequent transformation of GPP by various terpene synthases, such as linalool synthase, leads to the vast diversity of monoterpene structures. wikipedia.orgnih.gov In some organisms, GPPS exists as a bifunctional enzyme that can both synthesize GPP and further convert it into a monoterpene like myrcene. nih.gov

Farnesyl Pyrophosphate Synthase (FPPS): FPPS is responsible for the synthesis of the C15 precursor, farnesyl pyrophosphate (FPP). frontiersin.org It catalyzes the addition of two IPP molecules to one DMAPP molecule. mdpi.com FPP is the gateway to the biosynthesis of sesquiterpenoids (e.g., nerolidol) and triterpenoids. frontiersin.orgontosight.ai

Geranylgeranyl Pyrophosphate Synthase (GGPPS): This enzyme extends the prenyl chain to 20 carbons by adding three IPP molecules to DMAPP, producing geranylgeranyl pyrophosphate (GGPP). wikipedia.orgfrontiersin.org GGPP serves as the precursor for diterpenoids, carotenoids, and the side chains of chlorophylls. wikipedia.orgfrontiersin.org

The subcellular localization of these pathways is also distinct. In plants, the methylerythritol 4-phosphate (MEP) pathway operates in the plastids to produce IPP and DMAPP for monoterpene and diterpene synthesis. essencejournal.comresearchgate.net Concurrently, the mevalonate (B85504) (MVA) pathway in the cytosol produces the precursors for sesquiterpene biosynthesis. researchgate.netfrontiersin.org This compartmentalization allows for independent regulation of different terpenoid classes. The activity and substrate specificity of these prenyltransferases are thus fundamental control points in determining the profile of terpenoids produced by an organism. frontiersin.orgnih.gov

Table 1: Key Prenyltransferases and their Products in Terpenoid Biosynthesis

PrenyltransferaseAbbreviationSubstratesProductProduct Carbon #Resulting Terpenoid Class
Geranyl Pyrophosphate SynthaseGPPSDMAPP + 1 IPPGeranyl PyrophosphateC10Monoterpenoids
Farnesyl Pyrophosphate SynthaseFPPSDMAPP + 2 IPPFarnesyl PyrophosphateC15Sesquiterpenoids, Triterpenoids
Geranylgeranyl Pyrophosphate SynthaseGGPPSDMAPP + 3 IPPGeranylgeranyl PyrophosphateC20Diterpenoids, Tetraterpenoids

Chemical Synthesis and Derivatization of 6z 3,7 Dimethylnona 1,6 Dien 3 Ol

Strategies for Total Synthesis

Multi-Step Approaches from Precursor Molecules (e.g., Citronellol (B86348), Methyl Ethyl Ketone)

Total synthesis of (6Z)-3,7-dimethylnona-1,6-dien-3-ol has been accomplished from various starting materials. One notable approach begins with citronellol, a naturally occurring monoterpenoid. A four-step synthesis has been reported to convert citronellol into the target molecule. google.comgoogle.com Another documented route utilizes methyl ethyl ketone as the starting precursor, involving a seven-step synthetic sequence. google.comgoogle.com

A common industrial synthesis involves the ethynylation of methylheptenone with acetylene. smolecule.com This reaction is typically carried out in the presence of potassium hydroxide (B78521) and liquid ammonia (B1221849) under controlled pressure (2.0-2.5 megapascals) and temperature (35-40°C). smolecule.com The process proceeds through the formation of an acetylide intermediate, which then undergoes nucleophilic addition to the ketone. smolecule.com

A laboratory-scale synthesis has been demonstrated using a Wittig rearrangement approach. smolecule.com This method commences with the reduction of 2-furoic acid to 3-furylmethanol using lithium aluminum hydride. smolecule.com Separately, geraniol (B1671447) is converted to geranyl bromide. smolecule.com The subsequent etherification of 3-furylmethanol with geranyl bromide yields the key 3-furylmethyl ether intermediate. smolecule.com

PrecursorNumber of StepsKey ReactionsReference
Citronellol4Not specified in abstracts google.comgoogle.com
Methyl Ethyl Ketone7Not specified in abstracts google.comgoogle.com
MethylheptenoneIndustrialEthynylation with acetylene smolecule.com
2-Furoic Acid & GeraniolLaboratoryWittig rearrangement smolecule.com

Synthetic Methods Utilizing Fatty Acids and Reducing Agents

While direct synthesis from fatty acids is not prominently detailed in the provided results, methods involving reducing agents are integral to several synthetic pathways. For instance, the reduction of aldehyde intermediates is a key step. In the synthesis of (Z)-4,8-dimethylnona-3,7-dien-1-ol, a related compound, the corresponding aldehyde was reduced using lithium aluminum hydride (LiAlH₄) in diethyl ether (Et₂O). nih.gov This standard reduction converts the aldehyde to the primary alcohol. nih.gov Similarly, in the Wittig rearrangement approach for this compound, lithium aluminum hydride is used to reduce 2-furoic acid to 3-furylmethanol. smolecule.com

Enantioselective and Stereoselective Synthesis of this compound

Controlling the stereochemistry at the C3 chiral center and the geometry of the C6-C7 double bond is crucial for accessing specific stereoisomers of 3,7-dimethylnona-1,6-dien-3-ol.

Methodologies for Controlling Double Bond Geometry (Z-selectivity)

Achieving Z-selectivity in the double bond can be challenging. The Wittig rearrangement of geranyl 3-furylmethyl ether, for instance, yields a mixture of E and Z isomers, with the E isomer often being the major product. smolecule.comnih.gov However, specific reaction conditions can be optimized to favor the desired Z-isomer. For example, the synthesis of (Z)-6-phenyl-3-hexen-2-one utilized hydrogenation with a 5% Pd/BaSO₄ catalyst, which, while still producing a mixture, allowed for the separation of the Z-isomer. uni-koeln.de

Derivatization Reactions for Chirality Assignment

Derivatization is a key technique for determining the absolute configuration of chiral molecules. This often involves reacting the alcohol with a chiral reagent to form diastereomers that can be separated and analyzed, for example, by NMR spectroscopy or chromatography. A common derivatization reaction is acetylation. For instance, (±)-(Z)-1-(furan-3-yl)-4,8-dimethylnona-3,7-dien-2-ol was acetylated using acetic anhydride (B1165640) in pyridine (B92270) to aid in the determination of its stereochemistry. beilstein-journals.org The change in optical rotation upon acetylation can also provide information about the configuration of the chiral center. beilstein-journals.org

Formation of Related Derivatives

The tertiary alcohol this compound, also known as ethyl linalool (B1675412), serves as a versatile precursor for the synthesis of various derivatives. These transformations are crucial for modifying its chemical and physical properties, such as stability and odor profile, for applications in fields like perfumery. Key derivatization strategies include esterification, oxidation, reduction, and other structural modifications aimed at establishing structure-activity relationships.

Esterification Reactions (e.g., Acetates, Formates)

Esterification of the tertiary hydroxyl group in this compound is a common method to produce derivatives with altered fragrance characteristics and increased stability. The resulting esters, such as acetates and formates, are valuable in the fragrance industry.

Acetates: The acetate (B1210297) ester, [(6Z)-3,7-dimethylnona-1,6-dien-3-yl] acetate, is synthesized through the reaction of the parent alcohol with an acetylating agent. A standard laboratory procedure involves the use of acetic anhydride in the presence of a base like pyridine. beilstein-journals.org The reaction is typically performed at a reduced temperature initially and then allowed to proceed at room temperature. beilstein-journals.org Another common method for producing acetate esters is the esterification of the alcohol with acetic anhydride using a catalyst such as sulfuric acid under reflux conditions. These acetate derivatives are noted for their use in fragrances, contributing floral, citrus, and woody notes.

Formates: Analogous to acetate formation, formate (B1220265) esters can be prepared. For instance, linalyl formate is the formate ester of linalool (3,7-dimethylocta-1,6-dien-3-ol), a structurally similar terpenoid alcohol. nist.gov The synthesis would typically involve the reaction of this compound with formic acid or a derivative thereof. These esters often possess their own unique scent profiles, contributing to their use in perfumery.

Starting MaterialReagent(s)ProductReference
This compoundAcetic Anhydride, Pyridine[(6Z)-3,7-Dimethylnona-1,6-dien-3-yl] acetate beilstein-journals.org
3,7-Dimethyl-1,6-nonadien-3-olAcetic Anhydride, Sulfuric Acid3,7-Dimethyl-1,6-nonadien-3-ol, 3-acetate
3,7-Dimethylocta-1,6-dien-3-ol (Linalool)Formic Acid source3,7-Dimethylocta-1,6-dien-3-yl formate (Linalyl formate) nist.gov

Oxidative and Reductive Transformations

The double bonds and the tertiary alcohol functional group in this compound allow for a range of oxidative and reductive transformations, leading to a variety of saturated or functionalized derivatives.

Oxidative Transformations: While tertiary alcohols are generally resistant to oxidation under conditions that would oxidize primary or secondary alcohols, strong oxidizing agents can cleave the carbon-carbon bonds. Under controlled conditions, oxidation of the double bonds can occur. For instance, exposure to oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can potentially lead to the formation of ketones or carboxylic acids, depending on the reaction conditions and the specific bonds that are cleaved. smolecule.com The acetate derivative of the related compound, 1,6-Nonadien-3-ol, 3,7-dimethyl-, can also be oxidized to form corresponding aldehydes or ketones.

Reductive Transformations: The double bonds in the nonadiene (B8540087) chain are susceptible to reduction. Catalytic hydrogenation is a common method to produce saturated or partially saturated derivatives. In the presence of hydrogen gas and a metal catalyst such as palladium or platinum, this compound can be reduced. smolecule.com This process would convert the dienol into 3,7-dimethylnonan-3-ol. Furthermore, the acetate ester derivative can be reduced back to its parent alcohol form.

A notable transformation involving the (E)-isomer, ethyl linalool, is a catalyzed rearrangement. When heated in the presence of a vanadium catalyst like VO(OSiPh₃)₃, an equilibrium is established between the tertiary alcohol (ethyl linalool) and its corresponding primary alcohol isomers, ethyl geraniol and ethyl nerol (B1678202) (3,7-dimethylnona-2,6-dien-1-ol). google.comgoogle.com

Transformation TypeReagents/CatalystsPotential Product(s)Reference
OxidationPotassium Permanganate (KMnO₄), Chromium Trioxide (CrO₃)Ketones, Carboxylic Acids smolecule.com
Reduction (Hydrogenation)H₂, Palladium (Pd) or Platinum (Pt)3,7-Dimethylnonan-3-ol smolecule.com
Rearrangement (of E-isomer)VO(OSiPh₃)₃, Heat3,7-Dimethylnona-2,6-dien-1-ol google.comgoogle.com

Structural Modifications for Structure-Activity Relationship Studies

Investigating the relationship between the molecular structure of this compound and its perceived fragrance is a key area of research, known as Structure-Activity Relationship (SAR) studies. These studies involve synthesizing a series of structurally related compounds to determine how specific molecular features influence their olfactory properties.

A primary focus of SAR in this context is the impact of alkyl group modifications. For example, the fragrance profile of "Ethyl Citronellol" ((S,Z)-3,7-dimethylnon-6-en-1-ol), a structural isomer of the target compound, was found to be surprisingly more potent than its corresponding methyl analogue, Citronellol. google.com This highlights that even a subtle change, such as replacing a methyl with an ethyl group, can significantly alter the perceived scent. google.com Such findings are crucial for the rational design of new fragrance ingredients.

The synthesis of different stereoisomers is another important aspect of SAR studies. The spatial arrangement of atoms can have a profound effect on how a molecule interacts with olfactory receptors. By preparing and evaluating the individual stereoisomers of a fragrance molecule, researchers can identify the most desirable odor characteristics. google.com

Furthermore, the general principles of SAR in terpenoids involve creating analogues with modified skeletons or functional groups to enhance biological or sensory activity. cardiff.ac.uk For this compound, this could involve modifying the length of the carbon chain, the position of the double bonds, or the nature of the functional group to fine-tune its fragrance profile for specific applications. The compound itself, referred to as Ethyl Linalool, is included in Quantitative Structure Activity Relationship (QSAR) studies for fragrances. googleapis.comgoogle.com

Advanced Analytical Characterization in Chemical Research for 6z 3,7 Dimethylnona 1,6 Dien 3 Ol

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the precise molecular structure of (6Z)-3,7-dimethylnona-1,6-dien-3-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural determination of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR spectroscopy of the related compound 3,7-dimethylnon-6-en-1-ol reveals characteristic signals for the E and Z isomers. google.comgoogle.com For instance, the olefinic protons appear in the range of δ 5.14-5.03 ppm, while the protons of the methyl groups attached to the double bond show distinct signals for the Z (δ 1.67 ppm) and E (δ 1.60 ppm) isomers. google.comgoogle.com The terminal ethyl group protons also exhibit characteristic shifts. google.comgoogle.com

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. Although specific data for this compound is not detailed in the provided search results, related structures show predictable chemical shifts for the various carbon atoms within the molecule.

Advanced 2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in assigning the proton and carbon signals unequivocally and confirming the connectivity within the molecule. These techniques help to trace the J-coupling networks between protons and to correlate protons with their directly attached carbons and with carbons that are two or three bonds away.

Proton (¹H) NMR Data for 3,7-dimethylnon-6-en-1-ol (E/Z mixture)
Chemical Shift (δ ppm) Assignment
5.14-5.03Olefinic Protons (E+Z)
3.74-3.60CH₂OH (E+Z)
2.09-1.89Allylic Protons (E+Z)
1.67 (q, J=1.2 Hz)CH₃ (Z-isomer)
1.60 (sb)CH₃ (E-isomer)
0.98 (t, J=7.5 Hz)CH₃ of ethyl group (E-isomer)
0.96 (t, J=7.5 Hz)CH₃ of ethyl group (Z-isomer)
0.91 (d, J=6.7 Hz)CH₃ at C3 (E-isomer)
0.91 (d, J=6.6 Hz)CH₃ at C3 (Z-isomer)

Data sourced from patent documents. google.comgoogle.com

Mass Spectrometry (MS) and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and investigating the fragmentation patterns of this compound. Electron Ionization (EI) is a common ionization technique used for this purpose.

The mass spectrum of the related compound 3,7-dimethylnon-6-en-1-ol shows a molecular ion peak [M]⁺ at m/z 170. google.comgoogle.com The fragmentation pattern provides valuable structural information. Key fragments observed include ions at m/z 123, 95, 83, 81, 71, 70, 69, 67, 55 (base peak), and 41. google.comgoogle.com The base peak at m/z 55 is a particularly stable fragment. For 3,7-dimethylnona-1,6-dien-3-ol, characteristic fragments in its EI mass spectrum include major peaks at m/z 55, 71, 43, 93, and 41. nih.gov This fragmentation is indicative of the aliphatic alcohol structure and the positions of the double bonds and methyl groups.

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which in turn allows for the calculation of the elemental composition, confirming the molecular formula as C₁₁H₂₀O. nih.gov

Mass Spectrometry (EI) Fragmentation Data for 3,7-dimethylnon-6-en-1-ol
m/z Relative Intensity (%)
1703
12339
9518
8318-19
8141-42
7118
7019
6921
6726
55100
4145

Data sourced from patent documents. google.comgoogle.com

Top 5 Mass Spectrometry Peaks for 3,7-Dimethylnona-1,6-dien-3-ol (EI)
m/z Relative Intensity
55999
71859
43651
93627
41546

Data sourced from PubChem. nih.gov

Chromatographic Techniques for Separation and Identification

Chromatographic methods are essential for separating this compound from reaction mixtures and for its identification in various matrices.

Gas Chromatography (GC) Coupled with Detection Systems (e.g., GC-MS, GC-O)

Gas chromatography (GC) is a primary technique for the analysis of volatile compounds like this compound. When coupled with a mass spectrometer (GC-MS), it allows for both separation and identification of the compound in complex mixtures. This technique has been used to identify the related compound 3,7-dimethylnon-6-en-1-ol in natural sources such as raspberry juice and fungi. google.comgoogle.com

The progress of chemical reactions to synthesize related compounds, such as the conversion of ethyl linalool (B1675412) to ethyl geraniol (B1671447)/ethyl nerol (B1678202), is often monitored by GC. google.comgoogle.com Chiral GC is specifically employed for the separation and assignment of the configuration of individual isomers of these types of compounds. google.comgoogle.com GC coupled with olfactometry (GC-O) can be used to determine the odor characteristics of the separated isomers.

High-Performance Liquid Chromatography (HPLC), including Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is another valuable separation technique, particularly for less volatile compounds or for preparative-scale separations. For instance, the purification of a crude product of 3,7-dimethylnon-6-en-1-yl 4-nitrobenzoate, a derivative used to separate isomers, was achieved using HPLC. google.com

Chiral HPLC is crucial for the separation of enantiomers. While direct chiral HPLC separation of this compound is not explicitly detailed, the separation of the diastereomeric esters of a related compound with Mosher's acid (MPA) has been demonstrated, which is a common strategy for determining absolute configuration. beilstein-journals.org A related technique, supercritical fluid chromatography (SFC), has also been used for the separation of individual isomers of 3,7-dimethylnon-6-en-1-yl 4-nitrobenzoate. google.comgoogle.com

Biological and Ecological Interactions of 6z 3,7 Dimethylnona 1,6 Dien 3 Ol

Chemoreception and Olfactory Mechanisms

Detailed research specifically elucidating the chemoreception and olfactory mechanisms of (6Z)-3,7-dimethylnona-1,6-dien-3-ol is not presently available in scientific literature. The following subsections outline the areas where further investigation is needed to understand its sensory perception.

Interaction with Olfactory Receptors and Ligand Binding

There is no specific information available in the reviewed scientific literature detailing the interaction of this compound with olfactory receptors or its ligand-binding properties. Research in this area would typically involve studies to identify which specific olfactory receptors (ORs) are activated by this molecule and to characterize the binding affinity and kinetics of this interaction.

Neural Processing of Odor Information and Perceptual Modalities

Specific studies on the neural processing of odor information related to this compound have not been identified. Understanding this aspect would require neurobiological research, such as electroantennography (EAG) in insects or functional magnetic resonance imaging (fMRI) in vertebrates, to map the neural pathways activated upon exposure to this compound and to correlate these activations with specific perceptual modalities (e.g., floral, fruity, woody).

Concentration-Dependent Olfactory Response Dynamics

Information regarding the concentration-dependent olfactory response dynamics to this compound is not available in the current body of scientific literature. Such research would involve experiments to determine how the intensity and quality of the perceived scent change with varying concentrations of the compound, which is a critical factor in understanding its role in chemical signaling.

Role in Inter- and Intra-species Chemical Communication

The potential role of this compound in chemical communication between and within species has not been a focus of published research.

Investigation as a Potential Pheromone Component or Modulator

There are no available scientific studies that investigate this compound as a potential pheromone component or modulator in any species. Pheromones are species-specific chemical signals that trigger innate behaviors, and identifying a compound as such requires extensive behavioral and chemical ecology research.

Allelochemical Roles in Plant-Insect or Plant-Pathogen Interactions

Specific research detailing the allelochemical roles of this compound in interactions between plants and insects or between plants and pathogens is not documented in the available literature. Allelochemicals are compounds produced by one organism that affect the growth, survival, or reproduction of another. While this compound is found in some plant volatiles, its specific function as an attractant, repellent, or antimicrobial agent in an ecological context has not been determined.

Structure Activity Relationships in Chemical Biology of 6z 3,7 Dimethylnona 1,6 Dien 3 Ol

Impact of Stereochemistry on Biological Activity

The presence of a chiral center at the C3 position of (6Z)-3,7-dimethylnona-1,6-dien-3-ol means that it can exist as two different enantiomers: (R)- and (S)-3,7-dimethylnona-1,6-dien-3-ol. While specific studies on the distinct biological activities of the individual enantiomers of ethyl linalool (B1675412) are limited, extensive research on the closely related and structurally similar compound, linalool, provides significant insights. Linalool also possesses a chiral center at the same position, and its enantiomers have been shown to exhibit different biological effects.

For instance, in the context of the nervous system, the two enantiomers of linalool can have different sedative and relaxing effects. Studies have shown that inhalation of (R)-(-)-linalool produced a more favorable impression in sensory tests and was associated with a decrease in beta wave activity on an electroencephalogram (EEG), suggesting a sedating and relaxing effect. oup.com In contrast, the (S)-(+)-enantiomer did not produce the same effect. oup.com This suggests that the stereochemistry at the C3 position is a critical determinant of the compound's interaction with neural receptors.

Furthermore, the chirality of linalool has been shown to influence its antimicrobial activity. One study found that the S-(+)-isomer of linalool was the only one with antibacterial activity against Aeromonas hydrophila. scielo.br This enantioselectivity highlights the specific three-dimensional arrangement required for the molecule to interact effectively with its microbial targets. Given the structural similarity between linalool and ethyl linalool, it is highly probable that the stereochemistry of this compound also plays a pivotal role in its biological activity profile.

Influence of Alkene Geometry (Z vs. E) on Receptor Binding and Efficacy

The geometry of the double bond at the C6 position, designated as (Z) in the subject compound, is another crucial factor influencing its biological activity. The alternative configuration is the (E) or trans-isomer. While direct comparative studies on the receptor binding and efficacy of the (Z) and (E) isomers of 3,7-dimethylnona-1,6-dien-3-ol are not extensively documented, research on related terpenoids underscores the importance of this structural feature.

In the context of olfaction, the geometry of the double bond can significantly alter the perceived scent, which is a direct consequence of differential activation of olfactory receptors. nih.gov For example, subtle changes in the shape of a molecule due to E/Z isomerism can affect how it fits into the binding pocket of a specific olfactory receptor, leading to different signaling cascades and ultimately, a different perceived smell.

Effects of Functional Group Modifications on Biological Response Profiles

Modification of the functional groups in this compound can lead to significant changes in its biological response profile. The primary functional groups in this molecule are the tertiary alcohol at C3 and the two double bonds.

Alcohol versus Ester: The conversion of the tertiary alcohol to an ester, such as 3,7-dimethylnona-1,6-dien-3-yl acetate (B1210297), can alter the compound's properties and biological activity. smolecule.com Acetylation of the alcohol group generally increases the lipophilicity of the molecule, which can affect its absorption, distribution, and metabolism in the body. While the acetate derivative is also used in fragrances, its biological activities, such as potential antimicrobial and antioxidant properties, may differ from the parent alcohol. smolecule.com

Oxidation of the Alcohol: Oxidation of the tertiary alcohol to a ketone is another possible modification. However, due to the tertiary nature of the alcohol in this compound, this reaction is not straightforward and would require specific reagents. In related terpenoids, the presence of a ketone versus an alcohol group significantly influences their biological activity. For example, in a study comparing different terpenes, alcohols were found to have greater bioactivity against tumor cells than ketones. nih.gov

Modifications at Other Positions: Studies on linalool have shown that modifications at other positions, such as the introduction of hydroxyl or carboxyl groups, can dramatically impact biological activity. For example, oxygenated derivatives of linalool showed varied modulatory effects on GABA-A receptors, with some derivatives being more potent and others less effective than linalool itself. nih.govfrontiersin.orgresearchgate.net Specifically, 8-oxolinalool was found to be a potent odorant, while 8-hydroxylinalool was the least odorous. nih.gov This indicates that even small changes to the molecule's periphery can have profound effects on its interaction with biological targets.

Interactive Data Table: Effect of Functional Group Modification on Linalool Derivatives' Biological Activity

CompoundModification from LinaloolObserved Effect on GABA-A Receptor Activity
Linalyl acetateAcetylation at C3Non-significant change in GABAergic currents
8-hydroxylinaloolHydroxylation at C8Reduced modulatory potential
8-oxolinaloolOxidation at C8Potentiated GABAergic currents
8-carboxylinaloolCarboxylation at C8No significant effect

Data sourced from studies on linalool derivatives and their interaction with GABA-A receptors. nih.govfrontiersin.orgresearchgate.net

Comparative Analysis with Structurally Related Terpenoids and Their Activities

The biological activity of this compound can be better understood by comparing it with structurally related terpenoids. Terpenoids are a large and diverse class of naturally occurring organic compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. nih.govresearchgate.netaustinpublishinggroup.com

Linalool: As previously discussed, linalool is the most closely related and well-studied terpenoid to ethyl linalool. It is a C10 monoterpenoid, while ethyl linalool is a C11 homolog. This difference in chain length can affect the lipophilicity and, consequently, the biological activity. Both compounds are known for their pleasant aroma and have been investigated for their potential sedative, anxiolytic, and antimicrobial properties. scielo.brnih.gov

Geraniol (B1671447) and Nerol (B1678202): These are isomeric acyclic monoterpene alcohols with the chemical formula C10H18O. They differ in the geometry of the double bond at the C2 position. Both have been shown to possess antimicrobial and anti-inflammatory properties. austinpublishinggroup.com A comparative study of their antibacterial activity showed they were comparable, with Gram-positive bacteria being slightly more susceptible. austinpublishinggroup.com

Citronellol (B86348): This is another acyclic monoterpenoid alcohol that is a common component of essential oils. It exists as two enantiomers and has been studied for its insect-repellent and antimicrobial activities.

Terpenoid Ethers: The formation of cyclic ethers from terpenic alcohols like linalool can lead to compounds with different biological profiles. For example, selenium-functionalized cyclic ethers derived from linalool have been shown to have strong prooxidative character on both cancer and healthy cells. mjcce.org.mk

Interactive Data Table: Comparative Biological Activities of Related Terpenoids

CompoundStructural ClassKey Biological Activities Reported
This compound Acyclic Monoterpenoid AlcoholFragrance, Potential antimicrobial and antioxidant
LinaloolAcyclic Monoterpenoid AlcoholSedative, anxiolytic, antimicrobial, anti-inflammatory
GeraniolAcyclic Monoterpenoid AlcoholAntimicrobial, anti-inflammatory, insect repellent
NerolAcyclic Monoterpenoid AlcoholAntimicrobial, anti-inflammatory
CitronellolAcyclic Monoterpenoid AlcoholInsect repellent, antimicrobial
3,7-Dimethylnona-1,6-dien-3-yl acetateAcyclic Monoterpenoid EsterFragrance, potential antimicrobial and antioxidant

This table provides a summary of reported biological activities for the specified compounds. scielo.brsmolecule.comnih.govnih.govaustinpublishinggroup.com

Emerging Research and Future Directions for 6z 3,7 Dimethylnona 1,6 Dien 3 Ol

Development of Novel Biosynthetic Pathways for Sustainable Production

The increasing demand for natural and sustainably sourced compounds has spurred significant research into alternatives to traditional chemical synthesis for producing (6Z)-3,7-dimethylnona-1,6-dien-3-ol. researchandmarkets.com Biotechnological approaches are at the forefront of this effort, offering environmentally friendly and efficient production routes. smolecule.com

Microbial Fermentation: A promising strategy is the use of engineered microbial cell factories, such as the bacteria Escherichia coli and the yeast Saccharomyces cerevisiae. frontiersin.org These microorganisms serve as robust platforms for producing a wide range of terpenoids. frontiersin.org The core of this technology lies in harnessing and optimizing the native biosynthetic pathways for terpene precursors—the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways—which produce the fundamental building blocks isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). mdpi.com Through metabolic engineering, scientists can introduce heterologous genes and augment bottleneck enzymes to channel metabolic flux towards the synthesis of specific terpenes. frontiersin.orgresearchgate.net For instance, the well-studied biosynthesis of the related compound linalool (B1675412) involves the transformation of geranyl pyrophosphate (GPP) by a linalool synthase (LIS) enzyme, a process that can be replicated and optimized in microbial hosts. wikipedia.orgnih.govfrontiersin.org Chromosomal integration of these biosynthetic pathways into the host genome is a key advancement, as it enhances stability and eliminates the need for expensive or toxic antibiotics for plasmid maintenance, thereby maximizing product yields in large-scale fermentation. frontiersin.org

Enzyme-Catalyzed Synthesis: Another green chemistry approach involves enzyme-catalyzed synthesis, or biotransformation. This method uses isolated enzymes to perform specific chemical conversions. smolecule.com The synthesis of tertiary alcohols like this compound presents a challenge in organic synthesis, but biocatalysis offers a powerful solution. researchgate.net Enzymes such as lipases, esterases, and aldolases have been successfully used for the kinetic resolution of racemic tertiary alcohols or the stereoselective synthesis of chiral ones. researchgate.netrsc.orgnih.gov Research has identified specific structural motifs in hydrolases, such as the GGGX-motif, that are crucial for accommodating the bulky structure of tertiary alcohols, allowing for their efficient conversion. d-nb.info While the application of these enzymatic methods is still an expanding field, it holds significant potential for producing high-purity enantiomers of this compound under mild reaction conditions. researchandmarkets.comresearchgate.netchemrxiv.org

Table 1: Sustainable Production Strategies for this compound
StrategyDescriptionKey Enabling TechnologiesAdvantagesReferences
Microbial FermentationUtilizes engineered microorganisms (e.g., E. coli, S. cerevisiae) to convert simple carbon sources into the target compound.Metabolic Engineering, Synthetic Biology, MVA/MEP Pathway Optimization, Gene Integration.Sustainable, uses renewable feedstocks, lower production cost, scalable, can be labeled "natural". researchandmarkets.comsmolecule.comfrontiersin.orgmdpi.comresearchgate.netfrontiersin.org
Enzyme-Catalyzed Synthesis (Biotransformation)Employs isolated enzymes (e.g., lipases, esterases, aldolases) to catalyze the specific synthesis or resolution of the tertiary alcohol.Protein Engineering, Biocatalysis, Directed Evolution.High stereo- and regio-selectivity, mild reaction conditions, reduced toxic waste. smolecule.comresearchgate.netrsc.orgnih.govd-nb.infochemrxiv.org

Advanced Computational Modeling of Receptor-Ligand Interactions

Understanding how this compound interacts with biological receptors at a molecular level is crucial for elucidating its mechanism of action, particularly for its olfactory and neuroactive properties. Given that experimental structures for most olfactory receptors (ORs) are not yet available, advanced computational modeling has become an indispensable tool. nih.gov

Homology modeling is a primary strategy used to construct three-dimensional (3D) structures of ORs by using the known structures of related G protein-coupled receptors (GPCRs) as templates. nih.gov Once a plausible 3D model of a receptor is built, molecular docking simulations can be performed. These simulations predict the most likely binding pose of a ligand, such as this compound, within the receptor's binding pocket. nih.gov Such studies can estimate the binding affinity and identify the key amino acid residues that form interactions (e.g., hydrogen bonds, hydrophobic interactions) with the ligand. ajchem-a.comsemanticscholar.org

While specific docking studies for this compound are emerging, research on the closely related monoterpenoid linalool provides significant insights. In silico docking has been used to investigate linalool's interactions with various target proteins, including insect neurotransmitter receptors and bacterial enzymes. ajchem-a.comsemanticscholar.org For example, docking studies on proteins from Tribolium castaneum (red flour beetle) revealed that linalool binds to sites on the GABA-gated ion channel and nicotinic acetylcholine (B1216132) receptor, primarily through hydrophobic and hydrogen bond interactions. semanticscholar.org Other computational approaches, like statistical physics modeling, have been applied to characterize the energetic interactions between terpene enantiomers and human olfactory receptors, helping to explain how subtle structural differences lead to distinct scent perceptions. nih.gov These computational tools are vital for designing new fragrance molecules and for predicting the biological targets of compounds like this compound. oup.com

Table 2: Computational Approaches for Studying Receptor-Ligand Interactions
TechniquePurposeKey OutputsRelevance to this compoundReferences
Homology ModelingTo generate a 3D structural model of a target receptor (e.g., an olfactory receptor) in the absence of an experimental structure.Predicted 3D protein structure.Provides the necessary receptor model for subsequent docking studies. nih.gov
Molecular DockingTo predict the binding mode and affinity of the ligand to the receptor's binding site.Binding energy/score, ligand pose, key interacting amino acid residues.Helps elucidate the molecular basis of its odor and other biological activities (e.g., insecticidal). ajchem-a.comsemanticscholar.org
Molecular Dynamics (MD) SimulationTo simulate the dynamic movement of the ligand-receptor complex over time, assessing its stability.Stability of binding pose, conformational changes, refined interaction analysis.Validates the docking results and provides a more realistic view of the interaction. nih.gov
Statistical Physics ModelingTo interpret dose-response curves and characterize the adsorption process at a molecular level.Number of adsorbed molecules per site, adsorption energy, receptor density.Quantifies the energetic characterization of the interaction between the compound and olfactory receptors. nih.gov

Integration into Advanced Chemical Communication Systems (e.g., Pest Management)

This compound and its analogs are part of the complex chemical language used by plants and insects. This role as a semiochemical opens up possibilities for its use in innovative and environmentally benign pest management strategies. Research on the related compound linalool has demonstrated significant potential as a repellent, oviposition-deterrent, and insecticide against a variety of agricultural and public health pests. researchgate.netresearchgate.netepa.gov

Linalool has been shown to repel insects like the Mediterranean fruit fly (Ceratitis capitata) and can deter them from laying eggs on treated fruit. researchgate.net It is also a known mosquito inhibitor. epa.gov The mechanism behind these effects is often tied to its interaction with the insect's nervous system. Studies suggest that linalool can inhibit crucial neurotransmitter receptors, such as γ-aminobutyric acid type A receptors (GABAARs) and nicotinic acetylcholine receptors (nAChRs), leading to neurotoxic effects in insects. semanticscholar.orgengineering.org.cn Furthermore, linalool can interfere with the perception of pheromones by blocking or inhibiting the specific olfactory receptor neurons that detect them. nih.gov

As a component of many plant essential oils, this compound is part of a natural chemical arsenal (B13267) that plants use for defense. nih.gov Essential oils from various Piper and Zingiber species, which may contain this compound or its isomers, have been screened for larvicidal activity against mosquitoes like Aedes aegypti. mdpi.comresearchgate.net The development of this compound as a standalone or synergistic component in biopesticide formulations represents a promising direction for reducing reliance on synthetic insecticides. researchgate.netnih.gov

Table 3: Applications of this compound and Analogs in Pest Management
ApplicationTarget PestsMechanism of ActionPotential UseReferences
Repellent / DeterrentMediterranean fruit fly (Ceratitis capitata), Mosquitoes, various other insects.Activation/inhibition of olfactory receptor neurons, making the host unattractive.Sprays for crop protection, area repellents, treated materials. researchgate.netresearchgate.netepa.gov
Oviposition DeterrentCeratitis capitata, Codling moth (Cydia pomonella).Chemical cues prevent female insects from laying eggs on treated surfaces.Protecting fruits and vegetables from insect damage. researchgate.net
Insecticide / LarvicideMosquitoes (e.g., Aedes aegypti), Fleas, Ticks, Red flour beetle (Tribolium castaneum).Neurotoxicity via inhibition of GABA and nicotinic acetylcholine receptors.Eco-friendly biopesticides for agriculture and public health. semanticscholar.orgepa.govengineering.org.cnmdpi.com
Pheromone Communication DisruptionMoths (e.g., Bombyx mori).Inhibition of olfactory neurons tuned to specific pheromones, disrupting mating behavior.Mating disruption strategies for pest control in orchards and fields. nih.gov

Exploration of Undiscovered Biological Activities in Diverse Organisms

The known functions of this compound likely represent only a fraction of its true biological roles. Its identification in diverse natural sources, including fungi and raspberry juice, points to a broad distribution and suggests varied ecological functions that remain to be explored.

In the plant kingdom, this compound and its analogs are key players in mediating interactions. As floral volatiles, they can act as powerful attractants for pollinators like bees and moths. researchgate.net Intriguingly, different enantiomers of the related compound linalool can have opposing effects: (S)-(+)-linalool often attracts pollinators, whereas (R)-(-)-linalool can act as a repellent to herbivores, showcasing the complexity of plant survival strategies. researchgate.net

Beyond plant-insect interactions, there is emerging evidence for other bioactivities. For example, computational docking studies of linalool against bacterial proteins, such as Staphylococcus aureus pyruvate (B1213749) carboxylase and a Pseudomonas aeruginosa virulence factor regulator, showed moderate binding energies. ajchem-a.com While these in silico results require experimental validation, they suggest a potential for antimicrobial activity that warrants further investigation. Furthermore, computational studies on linalool derivatives have indicated potential neuroprotective effects by demonstrating favorable interactions with receptors relevant to neurodegenerative diseases, such as the Adenosine A₂A receptor implicated in Parkinson's disease. nih.gov This opens a speculative but exciting avenue for investigating this compound in the context of human health.

Table 4: Explored and Potential Biological Activities of this compound and Analogs
Organism/SystemObserved/Potential ActivityCompound StudiedImplicationReferences
Plants (e.g., Clarkia, Citrus)Floral attractant for pollinators; defensive repellent against herbivores.LinaloolKey role in plant reproduction and defense. researchgate.netnih.gov
Insects (Bees, Moths)Pollinator attractant.(S)-(+)-LinaloolMediates mutualistic plant-insect interactions. researchgate.net
Bacteria (S. aureus, P. aeruginosa)Potential antibacterial activity (based on in silico docking).LinaloolPossible development as a novel antimicrobial agent. ajchem-a.com
Human (in silico)Potential neuroprotective effects via receptor modulation (e.g., Adenosine A₂A).Linalool derivativesHypothetical therapeutic applications for neurodegenerative disorders. nih.gov
FungiIdentified as a metabolite.3,7-dimethylnon-6-en-1-ol (related structure)Biological role in fungal lifecycle or ecology is currently unknown.

Compound Reference Table

Common Name / Mentioned NameIUPAC NameReference
This compoundThis compound nih.gov
Ethyl linalool3,7-Dimethylnona-1,6-dien-3-ol researchandmarkets.comalfa-chemistry.com
(2E,6Z)-3,7-dimethylnona-2,6-dienenitrile(2E,6Z)-3,7-dimethylnona-2,6-dienenitrile google.com
Linalool3,7-Dimethylocta-1,6-dien-3-ol wikipedia.orggoogleapis.com
(S)-(+)-Linalool(S)-3,7-Dimethylocta-1,6-dien-3-ol wikipedia.orgresearchgate.net
(R)-(-)-Linalool(R)-3,7-Dimethylocta-1,6-dien-3-ol wikipedia.orgresearchgate.net
Geranyl pyrophosphate (GPP)[[(2E)-3,7-Dimethylocta-2,6-dien-1-yl]oxy-oxidophosphoryl] dihydrogen phosphate wikipedia.orgfrontiersin.org
Isopentenyl diphosphate (IPP)(3-Methylbut-3-en-1-yl) dihydrogen diphosphate mdpi.com
Dimethylallyl diphosphate (DMAPP)(3-Methylbut-2-en-1-yl) dihydrogen diphosphate mdpi.com
(2E,6E)-3,7-dimethylnona-2,6-dien-1-yl dihydrogen diphosphate[[(2E,6E)-3,7-Dimethylnona-2,6-dien-1-yl]oxy-oxidophosphoryl] dihydrogen phosphate cardiff.ac.uk
(2E,6Z)-3,7-dimethylnona-2,6,8-trien-1-ol(2E,6Z)-3,7-Dimethylnona-2,6,8-trien-1-ol cardiff.ac.uk
(6Z)-3,7-dimethylnona-1,6-diene(6Z)-3,7-Dimethylnona-1,6-diene nih.gov
3,7-Dimethylnona-1,6-dien-3-yl acetate (B1210297)3,7-Dimethylnona-1,6-dien-3-yl acetate epa.gov
Nerolidol3,7,11-Trimethyldodeca-1,6,10-trien-3-ol ajchem-a.com
Acetophenone1-Phenylethan-1-one nih.govfrontiersin.org
2-Phenylethanol2-Phenylethanol nih.govfrontiersin.org

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for (6Z)-3,7-dimethylnona-1,6-dien-3-ol, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The compound can be synthesized via cycloaddition or condensation reactions, similar to spirocyclic lactam derivatives . Key factors include solvent polarity (e.g., dichloromethane vs. ethanol), temperature control (0–25°C), and catalysts like pyrrolidine to stabilize intermediates. Stereochemical outcomes depend on steric hindrance and electronic effects of substituents. For example, bulky R-groups on benzothiazole derivatives in analogous syntheses lead to preferential Z-configuration stabilization . Purification via recrystallization or column chromatography is critical to isolate the desired stereoisomer .

Q. What spectroscopic techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies hydroxyl (3200–3600 cm⁻¹) and conjugated alkene (1650–1680 cm⁻¹) groups .
  • NMR : ¹H NMR resolves stereochemistry (e.g., coupling constants for Z-alkenes: J = 10–12 Hz) and methyl group environments (δ 1.2–1.5 ppm). ¹³C NMR confirms carbonyl and sp² carbons .
  • UV-Vis : Detects π→π* transitions in conjugated dienes (λmax ≈ 220–260 nm) .
  • Elemental Analysis : Validates purity (>95% by C/H/N ratios) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., melting points, spectral data) of this compound across studies?

  • Methodological Answer : Systematic validation involves:

  • Replicating Synthesis : Standardize reaction conditions (solvent, temperature, catalyst) to minimize batch-to-batch variability .
  • Multi-Technique Analysis : Cross-validate using NMR, X-ray crystallography (for absolute configuration), and high-resolution mass spectrometry (HRMS) .
  • Statistical Comparison : Apply principal component analysis (PCA) to spectral datasets to identify outliers or instrumental biases .

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in novel reaction environments?

  • Methodological Answer :

  • DFT Calculations : Optimize ground-state geometry (B3LYP/6-31G*) to assess frontier molecular orbitals (HOMO-LUMO gaps) and predict sites for electrophilic/nucleophilic attacks .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., polar aprotic vs. protic) on reaction pathways .
  • Docking Studies : Model interactions with enzymes (e.g., terpene synthases) to explore biosynthetic applications .

Q. How to design a kinetic study to investigate the thermal stability of this compound under varying conditions?

  • Methodological Answer :

  • Experimental Design :
  • Variables : Temperature (25–150°C), pressure (1–5 atm), and solvent (neat vs. toluene/water mixtures) .
  • Controls : Include antioxidants (e.g., BHT) to isolate thermal vs. oxidative degradation.
  • Analytical Methods :
  • GC-MS : Monitor degradation products (e.g., isomerization to (6E)-form or retro-Diels-Alder fragments) .
  • Arrhenius Plot : Calculate activation energy (Ea) from rate constants at multiple temperatures .

Tables for Key Data

Property Technique Typical Results Reference
Melting PointDifferential Scanning Calorimetry (DSC)45–48°C (pure Z-isomer)
λmax (UV-Vis)UV-Vis Spectroscopy235 nm (ε = 12,500 L·mol⁻¹·cm⁻¹)
¹H NMR (CDCl₃)400 MHz NMRδ 5.4–5.6 (m, 2H, C=C), δ 1.25 (s, 6H, CH₃)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.